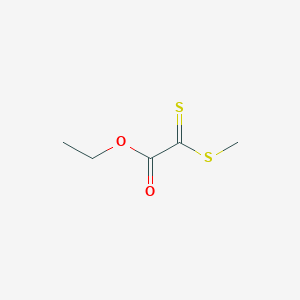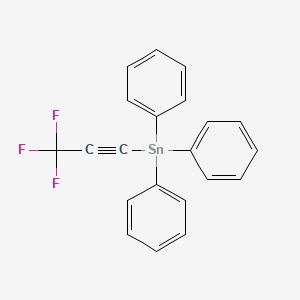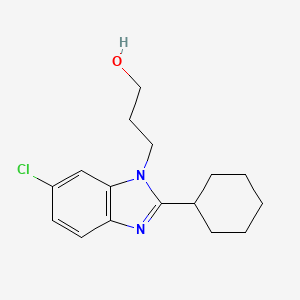
2,3-dideoxy-D-manno-2-octulopyranosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dideoxy-D-manno-2-octulopyranosonic acid is a derivative of 3-deoxy-D-manno-2-octulosonic acid, which is a key component in the lipopolysaccharides of Gram-negative bacteria . This compound plays a crucial role in the structure and function of bacterial cell walls, making it an important subject of study in microbiology and biochemistry .
Métodos De Preparación
The synthesis of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves several steps. One common method includes the use of thioglycoside donors protected by di-tert-butylsilylene groups, which allows for the stereoselective formation of glycosidic bonds . The reaction conditions typically involve the use of strong acids or bases to facilitate the glycosylation process . Industrial production methods often optimize these reactions to increase yield and purity, employing large-scale chemical synthesis techniques .
Análisis De Reacciones Químicas
2,3-Dideoxy-D-manno-2-octulopyranosonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Aplicaciones Científicas De Investigación
This compound has numerous applications in scientific research. In chemistry, it is used to study the synthesis and properties of glycosides . In biology, it plays a role in understanding the structure and function of bacterial cell walls . In medicine, it is investigated for its potential as a target for antibacterial drugs . Industrially, it is used in the production of various biochemical products .
Mecanismo De Acción
The mechanism of action of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves its incorporation into the lipopolysaccharides of Gram-negative bacteria . This incorporation affects the stability and function of the bacterial cell wall, making it a potential target for antibacterial agents . The molecular targets and pathways involved include various enzymes responsible for the biosynthesis of lipopolysaccharides .
Comparación Con Compuestos Similares
2,3-Dideoxy-D-manno-2-octulopyranosonic acid is similar to other derivatives of 3-deoxy-D-manno-2-octulosonic acid, such as 2-deoxy-beta-D-manno-2-octulopyranosonic acid . it is unique in its specific structural modifications, which confer different chemical and biological properties . Other similar compounds include various analogues used to study the biosynthesis and function of bacterial lipopolysaccharides .
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
methyl 2-[3-(methylamino)propyl]-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-14-7-3-4-12-15-10-6-5-9(13(17)18-2)8-11(10)16-12/h5-6,8,14H,3-4,7H2,1-2H3,(H,15,16) |
Clave InChI |
LLEGVOALZSXJST-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]methyl]piperazine](/img/structure/B8483884.png)









![[2-(3-Nitrophenyl)ethyl]pyrrolidine](/img/structure/B8483940.png)

